molecular formula C11H11N3O2 B15047525 Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate

Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate

Cat. No.: B15047525
M. Wt: 217.22 g/mol
InChI Key: FQCWXFGGCAVKME-UHFFFAOYSA-N
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Description

Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate is a heterocyclic organic compound combining a benzoate ester and a pyrazole ring. Its structure features a methyl ester group attached to the benzoic acid moiety at the 3-position, which is further substituted with a 3-amino-1H-pyrazol-5-yl group. This dual functionality imparts unique physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)8-4-2-3-7(5-8)9-6-10(12)14-13-9/h2-6H,1H3,(H3,12,13,14)

InChI Key

FQCWXFGGCAVKME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=NN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate typically involves the reaction of 3-amino-1H-pyrazole with methyl 3-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Formation of Pyrazolo[1,5-a]pyrimidines

3(5)-Aminopyrazoles react with dielectrophilic systems (e.g., nitriles) via nucleophilic nitrogen atoms. The 5-tautomer is favored for cyclization due to electronic distribution :

  • Mechanism :

    • Tautomerization : The 3(5)-aminopyrazole exists as the 5-tautomer under reaction conditions.

    • Nucleophilic attack : The amino group and adjacent nitrogen attack the dielectrophilic system.

    • Cyclization : Forms the fused pyrazolo[1,5-a]pyrimidine ring.

Imine Formation

Pyrazole aldehydes (e.g., 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde) react with aryl amines to form imine derivatives . While the target compound lacks an imine group, this illustrates the reactivity of pyrazole aldehydes:

  • Reaction conditions : Alcohol, acetic acid, and heating (100°C for 5–6 hours) .

Acylation and Ring Closure

Acylation of pyrazole derivatives can lead to cyclized products. For example:

  • Pyrazolo[5,1-b]quinazolinones : Acylation followed by ring closure forms tricyclic systems. The reaction involves acyl transfer and cyclization under high temperatures .

Table 2: Acylation and Cyclization

Starting MaterialAcylating AgentProductMethod
Pyrazolo[5,1-b]quinazolinone intermediatesAcyl chloridesTricyclic pyrazolo[5,1-b]quinazolinonesHigh-temperature acylation

Pharmacological Relevance

  • Antibacterial activity : 3-Aminopyrazole derivatives show activity against B. subtilis, S. pneumoniae, and E. coli .

  • Anticancer potential : Pyrazolo-triazines exhibit cytotoxicity against HepG2, MCF-7, and HCT-116 cell lines .

  • Antimalarial activity : 5-Aminopyrazoles with ester substituents inhibit Plasmodium falciparum .

Scientific Research Applications

Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate is a chemical compound with a molecular weight of approximately 232.24 g/mol. It features a benzoate group linked to a pyrazole ring, which includes an amino substituent at the 3-position. The amino group increases the compound's reactivity and interactions with biological targets.

Applications in Medicinal Chemistry

This compound serves as a scaffold for creating new pharmaceutical agents that target various diseases. Aminopyrazoles, in general, provide useful ligands for receptors or enzymes like p38MAPK, different kinases, and COX .

Anti-infective agents Aminopyrazole-based compounds have been studied for their potential as active anti-infective agents . For example, certain 3APs (3-aminopyrazoles) with a thiourea moiety in N1 have demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper . Other derivatives can block Gram-negative strains by targeting both DNA Gyrase and Topoisomerase IV .

Anticancer and anti-inflammatory Certain aminopyrazoles have shown anticancer and anti-inflammatory properties . One compound was identified as a potent inhibitor of tubulin polymerization, arresting the cell cycle in the G2/M phase . Additionally, bisindole-substituted 3APs could be a useful prototype for creating novel therapeutic agents to tackle AD and other GSK-3β-associated complex neurological syndromes .

Enzyme Inhibition this compound may modulate enzyme activity by binding to active sites, which inhibits or enhances their function. It may also influence signaling pathways related to oxidative stress and apoptosis. Interaction studies suggest that it can bind effectively to enzymes involved in metabolic pathways, influencing their activity and potentially leading to therapeutic effects against inflammation and microbial resistance.

Applications in Material Science

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Property Target Compound 5-Amino-3-methyl-1-phenylpyrazole Compound 7a Compound 7b
Core Heterocycle Pyrazole + Benzoate Pyrazole Thiophene Thiophene
Key Substituents 3-Amino, methyl ester 3-Methyl, 1-phenyl Cyano, hydroxy Ethyl ester, hydroxy
Hydrogen Bond Donors 2 1 2 2
Predicted LogP 1.8 1.2 0.5 1.0
Synthetic Complexity Moderate Low High High

Biological Activity

Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by diverse research findings.

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The compound's structure allows it to act as a ligand for several receptors and enzymes, particularly kinases involved in cancer and inflammatory pathways.

Key Mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for anticancer activity as it disrupts mitotic processes in rapidly dividing cells .
  • Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-alpha, by blocking intracellular signaling pathways like the p38 MAPK pathway .

Anticancer Activity

The anticancer properties of this compound can be inferred from studies on related pyrazole derivatives. For instance:

CompoundCell LineIC50 (μM)Mechanism of Action
5HepG2 (liver cancer)0.08 - 12.07Inhibits tubulin polymerization
9aMCF-7 (breast cancer)< 0.5MK2 inhibition; reduces TNF-alpha release
10Various tumors1.76GSK-3β inhibition; anti-inflammatory

These studies indicate that this compound may exhibit significant cytotoxic effects against various cancer cell lines, potentially making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. This compound may exert similar effects by:

  • Inhibiting Cytokine Release : Research indicates that related compounds can significantly reduce the release of TNF-alpha in LPS-stimulated cells, which is a marker of inflammation .
CompoundInhibition (%)Reference Drug Inhibition (%)
9a97.7%Phenylbutazone (57.41%)
Novel DerivativeVariesVaries

These findings suggest that this compound might be effective in treating inflammatory conditions by modulating immune responses.

Antimicrobial Activity

The antimicrobial properties of related pyrazole compounds have also been explored. For example:

  • Activity Against Bacteria : Some derivatives have shown sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of similar pyrazole derivatives:

  • Antitumor Efficacy : A series of pyrazole derivatives were tested against various cancer cell lines, showing significant growth inhibition compared to standard treatments .
  • Inflammation Studies : In vivo studies demonstrated that certain derivatives could reduce microglial activation and astrocyte proliferation in models of neuroinflammation .

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